1,5-BIS-(1,3-BENZODIOXOL-5-YL)-3-PENTADIENONE
Overview
Description
1,5-BIS-(1,3-BENZODIOXOL-5-YL)-3-PENTADIENONE is an organic compound characterized by its unique structure, which includes two 1,3-benzodioxole groups attached to a penta-1,4-dien-3-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-BIS-(1,3-BENZODIOXOL-5-YL)-3-PENTADIENONE typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with a suitable diene precursor under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1,5-BIS-(1,3-BENZODIOXOL-5-YL)-3-PENTADIENONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the substituents on the benzodioxole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including potential pharmaceuticals and materials with unique electronic properties.
Biology: Research has explored the compound’s potential as an inhibitor of certain enzymes or as a ligand for biological receptors.
Medicine: Preliminary studies suggest that the compound may have anti-inflammatory or anticancer properties, making it a candidate for drug development.
Industry: The compound’s unique structure makes it a potential candidate for use in organic electronics or as a precursor for the synthesis of polymers with specific properties.
Mechanism of Action
The mechanism by which 1,5-BIS-(1,3-BENZODIOXOL-5-YL)-3-PENTADIENONE exerts its effects depends on its specific application:
Biological Targets: The compound may interact with enzymes or receptors, inhibiting their activity or modulating their function. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
Pathways Involved: The compound may influence signaling pathways involved in inflammation, cell proliferation, or apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
1,5-BIS-(1,3-BENZODIOXOL-5-YL)-3-PENTADIENONE: shares structural similarities with other compounds containing the 1,3-benzodioxole moiety, such as safrole and piperonal.
Safrole: A natural compound found in sassafras oil, used as a precursor for the synthesis of various chemicals.
Uniqueness
Structural Features: The presence of two 1,3-benzodioxole groups attached to a penta-1,4-dien-3-one backbone distinguishes this compound from other similar compounds.
Reactivity: The compound’s unique structure may confer distinct reactivity patterns, making it valuable for specific synthetic applications or biological studies.
Properties
IUPAC Name |
1,5-bis(1,3-benzodioxol-5-yl)penta-1,4-dien-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O5/c20-15(5-1-13-3-7-16-18(9-13)23-11-21-16)6-2-14-4-8-17-19(10-14)24-12-22-17/h1-10H,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDVKUQJNWLHLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)C=CC3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201234006 | |
Record name | 1,5-Bis(1,3-benzodioxol-5-yl)-1,4-pentadien-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201234006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
614-66-4 | |
Record name | 1,5-Bis(1,3-benzodioxol-5-yl)-1,4-pentadien-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=614-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-Bis(1,3-benzodioxol-5-yl)-1,4-pentadien-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201234006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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